N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide
Description
N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a furan ring, an indole moiety, and a benzamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-23(17-7-2-1-3-8-17)27-22(16-20-10-6-14-30-20)24(29)25-13-12-19-15-18-9-4-5-11-21(18)26-19/h1-11,14-16,26H,12-13H2,(H,25,29)(H,27,28)/b22-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHZVNQDXSUMEQ-JWGURIENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and indole oxides, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares structural similarities with the indole and furan moieties.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: Various derivatives with different substituents on the indole and furan rings.
Uniqueness
N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the furan, indole, and benzamide moieties in a single molecule provides a versatile scaffold for the development of new therapeutic agents and research tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
